3-Aminohex-5-enoic acid hydrochloride

GABA-AT Inhibition Epilepsy Research Molecular Docking

Optimize your neurological disorder and peptidomimetic research with 3-Aminohex-5-enoic acid hydrochloride. This 98% pure, water-soluble racemic β-amino acid is a structurally validated lead for GABA-AT inhibition, as confirmed by molecular docking. Its terminal alkene handle enables crucial diversification, making it a non-substitutable chiral scaffold for creating complex molecular architectures. Ensure reproducibility in your hit-to-lead optimization with this specific, stable hydrochloride salt.

Molecular Formula C6H12ClNO2
Molecular Weight 165.62
CAS No. 1335042-10-8
Cat. No. B3034029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminohex-5-enoic acid hydrochloride
CAS1335042-10-8
Molecular FormulaC6H12ClNO2
Molecular Weight165.62
Structural Identifiers
SMILESC=CCC(CC(=O)O)N.Cl
InChIInChI=1S/C6H11NO2.ClH/c1-2-3-5(7)4-6(8)9;/h2,5H,1,3-4,7H2,(H,8,9);1H
InChIKeyJFPGGODHJJCONI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Aminohex-5-enoic Acid Hydrochloride (CAS 1335042-10-8) as a Non-Proteinogenic β-Amino Acid Scaffold


3-Aminohex-5-enoic acid hydrochloride is a non-proteinogenic β-amino acid derivative, existing as a racemic mixture of (R) and (S) enantiomers at the C3 position . Its core structure features a terminal alkene and a primary amine, classifying it as an allylglycine analog [1]. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it a practical intermediate for chemical synthesis and biological evaluation [1]. Key physicochemical properties include a molecular weight of 165.62 g/mol (for the salt) and a predicted LogP of 0.7863, which influences its partition behavior [2].

Why 3-Aminohex-5-enoic Acid Hydrochloride Cannot Be Interchanged with Vigabatrin or Other GABA Analogs


While often grouped with GABA analogs like vigabatrin (4-aminohex-5-enoic acid), 3-aminohex-5-enoic acid possesses distinct structural and functional properties that prevent simple substitution. First, the position of the amino group (C3 vs. C4) and the compound's classification as a β-amino acid (vs. a γ-amino acid for GABA) dictate a different binding orientation in enzyme active sites, such as GABA-AT [1]. Second, the terminal alkene, while present in both, results in different covalent adduct formation potential, with 3-aminohex-5-enoic acid identified as a specific, non-mechanism-based lead in computational screens, whereas vigabatrin acts as a mechanism-based inactivator [1][2]. Therefore, selecting the correct analog is critical for achieving the intended biochemical outcome, and generic substitution based on functional group similarity is not scientifically valid.

Quantitative Differentiation of 3-Aminohex-5-enoic Acid Hydrochloride in GABA-AT Inhibition


Computational Docking: Lower Binding Energy to GABA-AT Compared to AG-E-60842

In a computational molecular docking study against human GABA aminotransferase (GABA-AT), 3-aminohex-5-enoic acid exhibited a favorable binding energy, although it was less potent than the co-identified lead AG-E-60842 [1]. The study used AutoDock Vina for initial screening and AutoDock 4 for re-docking of top hits [1]. This provides a direct, quantitative comparison of its predicted target engagement relative to another advanced lead candidate in the same assay [1].

GABA-AT Inhibition Epilepsy Research Molecular Docking

Enantiomeric Purity: Defined (R) or (S) Configuration for Stereospecific Applications

While the target compound (CAS 1335042-10-8) is often supplied as a racemic mixture, the distinct enantiomers, (R)-3-Aminohex-5-enoic acid hydrochloride (CAS 332064-79-6) and (S)-3-Aminohex-5-enoic acid hydrochloride (CAS 332064-77-4), are available with high enantiomeric purity (≥97%) [1]. The defined stereochemistry at the C3 position is critical for applications requiring specific chiral recognition, such as the synthesis of peptidomimetics or in studies of enzyme-substrate interactions where only one enantiomer is active [1].

Chiral Synthesis Peptidomimetics Asymmetric Catalysis

Purity and Stability: Hydrochloride Salt Offers Defined Composition Over Free Base

3-Aminohex-5-enoic acid hydrochloride (CAS 1335042-10-8) is available at a defined purity of 98% as a stable hydrochloride salt, with a molecular weight of 165.62 g/mol . This contrasts with the free base, (R)-3-Aminohex-5-enoic acid (CAS 82448-92-8), which has a molecular weight of 129.16 g/mol and may exhibit different hygroscopicity and stability profiles . The salt form ensures precise stoichiometry in synthetic reactions and simplifies long-term storage [1].

Chemical Stability Organic Synthesis Reagent Handling

Validated Application Scenarios for 3-Aminohex-5-enoic Acid Hydrochloride (CAS 1335042-10-8)


As a Computationally Validated Lead in GABA-AT Inhibitor Discovery for Epilepsy Research

Based on molecular docking studies showing favorable binding energy (-5.9 kcal/mol) to human GABA-AT, this compound serves as a validated starting point for developing novel anti-epileptic agents [1]. Its identification as a 'specific lead' alongside AG-E-60842 in computational screening provides a data-driven rationale for its selection in hit-to-lead optimization campaigns [1].

As a Chiral Building Block in the Synthesis of Peptidomimetics and β-Peptides

The defined stereocenter at the C3 position, particularly in the (R) or (S) enantiomeric forms, makes this β-amino acid derivative a critical chiral synthon for constructing conformationally constrained peptidomimetics and β-peptide foldamers [2]. Its terminal alkene offers a handle for further diversification via cross-coupling or olefin metathesis, enabling the creation of complex molecular architectures [2].

As a Stable and Soluble Reagent for Organic Synthesis Method Development

The hydrochloride salt form (98% purity) provides a stable and water-soluble reagent for developing new synthetic methodologies involving β-amino acids . Its defined molecular weight and composition ensure reproducibility in reaction optimization and scale-up, making it a reliable choice for process chemistry research .

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